N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines benzimidazole, pyrazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrazole and thiophene groups. Common reagents used in these reactions include dimethylamine, thiophene-2-carboxylic acid, and various coupling agents. The reaction conditions often involve controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound
Scientific Research Applications
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide: shares structural similarities with other benzimidazole, pyrazole, and thiophene derivatives.
Amiodarone Related Compound E: A compound with a similar benzimidazole core but different functional groups.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with a different core structure but similar functional groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of benzimidazole, pyrazole, and thiophene moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits.
Properties
Molecular Formula |
C20H22N6OS |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H22N6OS/c1-25(2)8-4-9-26-13-21-15-11-14(6-7-18(15)26)22-20(27)17-12-16(23-24-17)19-5-3-10-28-19/h3,5-7,10-13H,4,8-9H2,1-2H3,(H,22,27)(H,23,24) |
InChI Key |
JKBXATQHJMCLSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)C3=NNC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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